molecular formula C12H14ClNOS B5718577 2-chloro-4-(1-piperidinylcarbonothioyl)phenol

2-chloro-4-(1-piperidinylcarbonothioyl)phenol

Cat. No. B5718577
M. Wt: 255.76 g/mol
InChI Key: UYABLCSBYISIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(1-piperidinylcarbonothioyl)phenol, also known as PCP, is a chemical compound that has been widely used in scientific research for its unique properties. PCP is a potent inhibitor of protein kinase C, which is an enzyme that plays a critical role in many cellular processes.

Mechanism of Action

2-chloro-4-(1-piperidinylcarbonothioyl)phenol works by inhibiting protein kinase C, which is an enzyme that plays a critical role in many cellular processes. Protein kinase C is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting this enzyme, 2-chloro-4-(1-piperidinylcarbonothioyl)phenol can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
2-chloro-4-(1-piperidinylcarbonothioyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. 2-chloro-4-(1-piperidinylcarbonothioyl)phenol has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-(1-piperidinylcarbonothioyl)phenol in lab experiments is its potency as an inhibitor of protein kinase C. This allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using 2-chloro-4-(1-piperidinylcarbonothioyl)phenol is its toxicity. It can be harmful to cells and can cause cell death at high concentrations.

Future Directions

There are many future directions for research on 2-chloro-4-(1-piperidinylcarbonothioyl)phenol. One area of interest is the development of new 2-chloro-4-(1-piperidinylcarbonothioyl)phenol analogs that have improved potency and reduced toxicity. Another area of interest is the study of the role of protein kinase C in various diseases, including cancer and cardiovascular disease. Additionally, the use of 2-chloro-4-(1-piperidinylcarbonothioyl)phenol in combination with other drugs may have synergistic effects and could be explored further.

Synthesis Methods

The synthesis of 2-chloro-4-(1-piperidinylcarbonothioyl)phenol involves the reaction of 2-chloro-4-nitrophenol with piperidine-1-carbothioamide. The reaction is carried out in the presence of a reducing agent such as zinc dust or iron powder. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-chloro-4-(1-piperidinylcarbonothioyl)phenol has been used extensively in scientific research as a tool to study the role of protein kinase C in various cellular processes. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. 2-chloro-4-(1-piperidinylcarbonothioyl)phenol has also been used in the study of cardiovascular diseases and inflammation.

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-10-8-9(4-5-11(10)15)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABLCSBYISIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-piperidinylcarbonothioyl)phenol

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